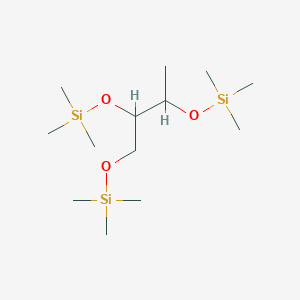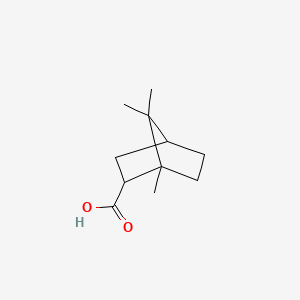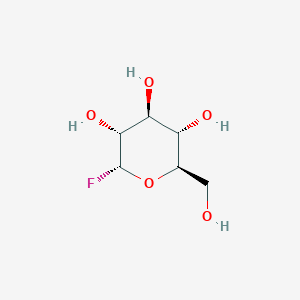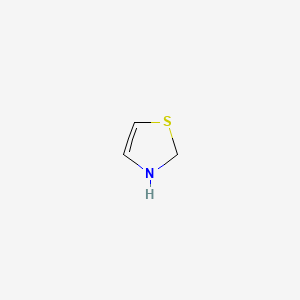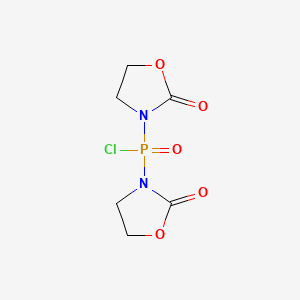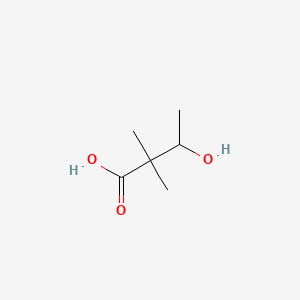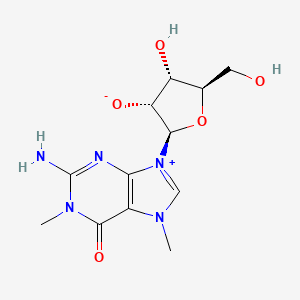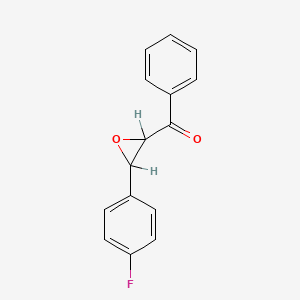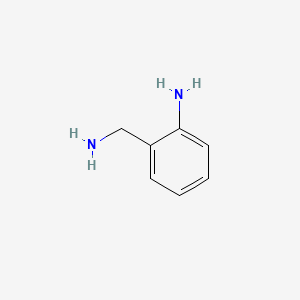
2-(氨甲基)苯胺
概述
描述
2-(Aminomethyl)aniline, also known as 2-aminobenzenemethanamine, is an organic compound with the molecular formula C7H10N2. It is a derivative of aniline, where an amino group is attached to the benzene ring at the second position, and a methyl group is attached to the amino group.
科学研究应用
2-(Aminomethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds such as quinolines.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
Target of Action
2-(Aminomethyl)aniline, also known as 2-Aminobenzylamine, is a chemical compound that has been used in various chemical reactions . .
Mode of Action
The mode of action of 2-(Aminomethyl)aniline is primarily chemical. It has been used in the synthesis of quinoline, a heterocyclic compound . The proposed mechanism begins with a Lewis acid-mediated combination of 2-aminobenzaldehyde with 2-methylindole. This intermediate then goes through nucleophilic cyclization, followed by C-N bond cleavage .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of quinoline , which is a key component in various medicinal and industrial applications, including anti-inflammatory and antitumor agents, antimalarial drugs, and organic light-emitting diodes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 122168 Da , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound plays a role in the synthesis of quinoline , which has various applications in medicinal and industrial chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Aminomethyl)aniline. For instance, aromatic amines, including 2-(Aminomethyl)aniline, are known to be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . .
生化分析
Biochemical Properties
2-(Aminomethyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-(Aminomethyl)aniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-(Aminomethyl)aniline can form complexes with metal ions, which may affect its biochemical properties and interactions .
Cellular Effects
The effects of 2-(Aminomethyl)aniline on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Aminomethyl)aniline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function . The compound’s influence on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, 2-(Aminomethyl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, 2-(Aminomethyl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(Aminomethyl)aniline can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Aminomethyl)aniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)aniline vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on biological systems .
Metabolic Pathways
2-(Aminomethyl)aniline is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites . The compound’s metabolism can also result in the production of reactive intermediates, which may contribute to its biological effects .
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 2-(Aminomethyl)aniline within cells can affect its activity and function .
Subcellular Localization
2-(Aminomethyl)aniline is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s activity and function can be modulated by its localization, as it may interact with different biomolecules in distinct cellular environments .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(aminomethyl)aniline is through the Gabriel synthesis, which involves the use of phthalimide as a protected amine. The process includes the following steps :
- Deprotonation of phthalimide with a strong base such as potassium hydride (KH) to form potassium phthalimide.
- Reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide.
- Hydrolysis of the N-alkylphthalimide with hydrazine (NH2NH2) to liberate the primary amine, resulting in the formation of 2-(aminomethyl)aniline.
Industrial Production Methods
Industrial production methods for 2-(aminomethyl)aniline typically involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and nitration reactions . These methods are designed to produce the compound in large quantities with high purity.
化学反应分析
Types of Reactions
2-(Aminomethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions, such as acylation and alkylation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and peroxymonosulfuric acid (H2SO5).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in the presence of catalysts such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted benzene derivatives.
Substitution: Amides and alkylated anilines.
相似化合物的比较
Similar Compounds
Aniline (C6H5NH2): Aniline is a simpler aromatic amine with a single amino group attached to the benzene ring.
Benzylamine (C6H5CH2NH2): Benzylamine has a benzene ring attached to a methylene group, which is further attached to an amino group.
2-Aminobenzylamine (C7H10N2): Similar to 2-(aminomethyl)aniline but with different substitution patterns on the benzene ring.
Uniqueness
2-(Aminomethyl)aniline is unique due to the presence of both an amino group and a methyl group on the benzene ring, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to simpler aromatic amines .
属性
IUPAC Name |
2-(aminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYKJPMUUJXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276644 | |
| Record name | 2-(Aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-69-4 | |
| Record name | 2-(Aminomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-aminobenzylamine?
A1: The molecular formula of 2-aminobenzylamine is C7H10N2, and its molecular weight is 122.17 g/mol.
Q2: What spectroscopic techniques are typically used to characterize 2-aminobenzylamine?
A: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2-aminobenzylamine and its derivatives. [, , , , , , , , , ]
Q3: Does the position of substituents on the aromatic ring of 2-aminobenzylamine affect its reactivity?
A: Yes, the position of substituents on the aromatic ring can significantly influence the reactivity of 2-aminobenzylamine. For instance, electron-withdrawing groups like -NO2 or -Br at the para position can impact the formation constants of metal complexes with 2-aminobenzylamine derivatives. [, ]
Q4: What are some common reactions that 2-aminobenzylamine participates in?
A: 2-Aminobenzylamine is a versatile building block for various heterocyclic compounds. It readily undergoes condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases, tetrahydroquinazolines, and quinazolines. [, , , , , , , , , , , , , ]
Q5: Can 2-aminobenzylamine be used to synthesize dihydroquinazolines?
A: Yes, researchers have successfully synthesized both 3,4-dihydroquinazolines and 1,4-dihydroquinazolines using 2-aminobenzylamine as a starting material. This involves selective N-functionalization of the amine groups followed by ring closure reactions. [, ]
Q6: What role does 2-aminobenzylamine play in the synthesis of benzodiazepines?
A: 2-Aminobenzylamine reacts with specific 1,2-diaza-1,3-dienes to yield alkyl 5H-1,4-benzodiazepine-3-carboxylates. This reaction proceeds through a 1,4-conjugated addition followed by a 7-exo cyclization. []
Q7: Can 2-aminobenzylamine be utilized in metal-catalyzed reactions?
A: Absolutely. Palladium-catalyzed carbonylative coupling of 2-aminobenzylamine with aryl bromides has been reported as a novel route to synthesize quinazolines. [] Additionally, copper-catalyzed reactions enable the synthesis of quinolines via C-N bond cleavage and the formation of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines via aerobic oxidative coupling. [, , ]
Q8: How does the choice of catalyst influence the reaction outcome when using 2-aminobenzylamine as a substrate?
A: The choice of catalyst significantly affects the reaction pathway and product selectivity. For instance, copper catalysts are effective in C-N bond cleavage reactions leading to quinolines, while palladium catalysts facilitate carbonylative coupling for quinazoline synthesis. [, , ]
Q9: Can 2-aminobenzylamine act as a ligand in metal complexes?
A: Yes, 2-aminobenzylamine and its derivatives can function as ligands, forming complexes with various transition metals like Copper(II), Nickel(II), Cobalt(II), Zinc(II), and others. [, , , , , , , , , ]
Q10: What is the significance of the tetrahedral distortion observed in some Copper(II) complexes with 2-aminobenzylamine derivatives?
A: The tetrahedral distortion in Copper(II) complexes of N,N′-bis(salicylidene)-2-aminobenzylamine and its derivatives arises from the ligand's steric constraints. This distortion can impact the complex's magnetic and spectral properties. [, ]
Q11: How do the formation constants of metal complexes with 2-aminobenzylamine derivatives vary with different metals and substituents?
A: Studies indicate that formation constants are influenced by both the metal ion and the substituents on the ligand. For instance, Copper(II) complexes typically exhibit higher formation constants than Manganese(II) complexes. Additionally, electron-donating substituents on the aromatic ring generally enhance the formation constants. [, ]
Q12: What are some notable applications of 2-aminobenzylamine in materials science?
A: 2-Aminobenzylamine has been explored for developing electrochemical sensors. For example, poly(2-aminobenzylamine) thin films exhibit potential for detecting adrenaline, showing specific interactions with this catecholamine. [, ]
Q13: Can 2-aminobenzylamine be used to modify electrode surfaces?
A: Yes, electrochemical reduction of in situ generated diazonium cations from 2-aminobenzylamine enables the modification of carbon electrode surfaces with aryl groups bearing aliphatic amine functionalities. []
Q14: Are there any known applications of 2-aminobenzylamine in biological systems?
A: While 2-aminobenzylamine itself is not a drug, its derivatives have shown potential in various biological applications. For instance, some copper(II) complexes of 2-aminobenzylamine derivatives display promising DNA binding and cleavage activities, suggesting potential applications in chemotherapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)
![[(5-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}pentylidene)amino]oxysulfonic acid](/img/structure/B1197248.png)
